2-Amino-6-(4-bromoanilino)-4-phenylpyridine-3,5-dicarbonitrile

Lipophilicity Drug-likeness Permeability

2-Amino-6-(4-bromoanilino)-4-phenylpyridine-3,5-dicarbonitrile (CAS 920983-17-1, molecular formula C₁₉H₁₂BrN₅, molecular weight 390.2 g/mol) is a polyfunctionalized 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivative. This scaffold is recognized as a privileged structure in medicinal chemistry, having demonstrated inhibitory activity against cyclin-dependent kinase 2 (CDK2), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) in peer-reviewed studies.

Molecular Formula C19H12BrN5
Molecular Weight 390.2 g/mol
CAS No. 920983-17-1
Cat. No. B12636254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(4-bromoanilino)-4-phenylpyridine-3,5-dicarbonitrile
CAS920983-17-1
Molecular FormulaC19H12BrN5
Molecular Weight390.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)NC3=CC=C(C=C3)Br)N)C#N
InChIInChI=1S/C19H12BrN5/c20-13-6-8-14(9-7-13)24-19-16(11-22)17(12-4-2-1-3-5-12)15(10-21)18(23)25-19/h1-9H,(H3,23,24,25)
InChIKeyBCDXWMXEHKYCTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Qualified Baseline Overview for 2-Amino-6-(4-bromoanilino)-4-phenylpyridine-3,5-dicarbonitrile (CAS 920983-17-1)


2-Amino-6-(4-bromoanilino)-4-phenylpyridine-3,5-dicarbonitrile (CAS 920983-17-1, molecular formula C₁₉H₁₂BrN₅, molecular weight 390.2 g/mol) is a polyfunctionalized 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivative . This scaffold is recognized as a privileged structure in medicinal chemistry, having demonstrated inhibitory activity against cyclin-dependent kinase 2 (CDK2), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) in peer-reviewed studies . The compound features a 4-bromoanilino substituent at C6, a phenyl group at C4, and electron-withdrawing cyano groups at C3 and C5, resulting in a computed XLogP3-AA of 5.2 and a molecular weight exceeding typical drug-like thresholds, which have significant implications for solubility, permeability, and target engagement .

Why Generic Substitution of 2-Amino-6-(4-bromoanilino)-4-phenylpyridine-3,5-dicarbonitrile Fails: Critical Differentiation Factors for Scientific Procurement


Within the 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile chemotype, seemingly minor variations in the C6-substituent can cause dramatic shifts in biological activity, physicochemical properties, and synthetic versatility. The 4-bromoanilino group is not merely a passive structural feature; it directly modulates electronic distribution across the pyridine ring, affects hydrogen-bonding capacity, and serves as a synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions . Class-level structure-activity relationship (SAR) data indicate that the nature of the C6-amino substituent critically influences cholinesterase subtype selectivity: 2-amino derivatives with small alkylamino groups preferentially inhibit AChE, while bulkier aryl substituents can shift selectivity toward BuChE . Furthermore, the heavy bromine atom contributes approximately 79.9 g/mol to molecular weight and increases lipophilicity (computed XLogP3-AA of 5.2 for the bromo derivative versus an estimated ~4.0 for the unsubstituted anilino analog), which has practical consequences for dissolution rate, formulation feasibility, and penetration across biological barriers . Generic replacement with a non-halogenated, chloro-, fluoro-, or methylthio analog would therefore alter multiple interdependent parameters simultaneously, potentially invalidating prior optimization data and necessitating de novo characterization.

Quantitative Differentiation Evidence Guide for 2-Amino-6-(4-bromoanilino)-4-phenylpyridine-3,5-dicarbonitrile (CAS 920983-17-1)


Lipophilicity and Molecular Weight Differentiation: 4-Bromoanilino vs. Non-Halogenated Anilino Analog

The target compound carries a 4-bromoanilino moiety that substantially increases both molecular weight and lipophilicity relative to the non-halogenated 2-amino-6-anilino-4-phenylpyridine-3,5-dicarbonitrile analog. PubChem computed data for the target compound indicates a molecular weight of 390.2 g/mol and an XLogP3-AA of 5.2 . The non-halogenated analog (predicted formula C₁₉H₁₃N₅) has a molecular weight of approximately 311.3 g/mol and an estimated XLogP of ~4.0 based on fragment-based calculations . This represents a +78.9 g/mol increase in molecular weight and a +1.2 log unit increase in lipophilicity. The bromine atom also contributes additional polarizable surface area and modifies the compound's capacity for halogen bonding, which can be critical for target recognition in kinase ATP-binding pockets .

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Cytotoxic Potency Differentiation: Class-Level CDK2-Mediated Anticancer Activity of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives

The 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile scaffold, to which the target compound belongs, has demonstrated potent CDK2-mediated cytotoxicity against multiple cancer cell lines. In a peer-reviewed study by Lila et al. (2021), a series of functionalized pyridines within this chemotype exhibited IC₅₀ values of 0.1–0.85 μM against prostate cancer cell lines (PC-3) and 1.2–74.1 μM against cervical cancer cell lines (HeLa), representing superior potency compared to the standard anticancer agent 5-fluorouracil . Molecular docking studies confirmed that these derivatives fit into the CDK2 active site via hydrogen bonding and hydrophobic interactions . While compound-specific IC₅₀ data for the 4-bromoanilino derivative has not been published as an isolated datum, its position within this characterized series supports the inference that retention of the 2-amino-3,5-dicarbonitrile pharmacophore preserves CDK2 inhibitory potential .

Anticancer CDK2 inhibition Cytotoxicity Prostate cancer Cervical cancer

Corrosion Inhibition Efficiency: Class-Level Performance of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives on Mild Steel

The broader class of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives has been evaluated for corrosion inhibition on mild steel in acidic environments. El-Sewedy et al. (2018) reported that a series of aminopyridine derivatives achieved corrosion inhibition efficiencies that increased with concentration, reaching notable protection levels at 800 ppm in 6 M HCl . The presence of heteroatoms (nitrogen, bromine) facilitates chemisorption onto metal surfaces via lone-pair electrons and π-electron systems . The bromine substituent on the target compound's C6-anilino group contributes additional polarizability and potential for specific adsorption geometries that simpler alkylamino derivatives lack . While compound-specific inhibition efficiency data for CAS 920983-17-1 have not been located in public literature, the structural features predictive of high inhibition efficiency—aromatic π-systems, multiple nitrogen centers, and the heavy bromine atom—are all present.

Corrosion inhibition Mild steel Surface adsorption Industrial chemistry

Synthetic Tractability: Bromine as a Cross-Coupling Handle for Late-Stage Diversification

The aryl bromine atom at the para-position of the C6-anilino ring provides a chemically orthogonal reactive handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) that is entirely absent in the non-halogenated 2-amino-6-anilino analog . This enables late-stage functionalization to generate focused libraries without resynthesizing the pyridine core. In contrast, the 2-amino-6-(4-chloroanilino) analog is less reactive toward oxidative addition due to the higher C-Cl bond strength (bond dissociation energy: C-Br ~ 70 kcal/mol vs. C-Cl ~ 84 kcal/mol), making the bromo derivative the preferred substrate for mild coupling conditions . Quantitative reactivity data indicate that aryl bromides undergo oxidative addition to Pd(0) catalysts approximately 50–100 times faster than the corresponding aryl chlorides under comparable conditions .

Suzuki coupling Palladium catalysis C-C bond formation Derivatization

Cholinesterase Inhibition Selectivity: SAR Insights from the 2-Aminopyridine-3,5-dicarbonitrile Chemotype

Structure-activity relationship studies on the 2-amino-4-arylpyridine-3,5-dicarbonitrile chemotype have established that the nature of C6 substitution directly influences cholinesterase subtype selectivity. Samadi et al. (2010) demonstrated that 2-amino derivatives bearing small alkylamino groups (e.g., N,N-dimethylamino, pyrrolidino) at C6 preferentially inhibited AChE, while compounds with bulkier aryl substituents shifted selectivity toward BuChE . Kinetic characterization of compound 23 (a 2-chloro analog) revealed mixed-type AChE inhibition with a Kᵢ of 6.33 μM . The 4-bromoanilino group of the target compound, with its extended aromatic system and heavy halogen, represents a bulkier C6 substitution pattern that is predicted to favor BuChE interaction based on this SAR trend . Quantitative comparisons with smaller C6-substituted analogs from the same study provide a framework for rational selection based on desired cholinesterase selectivity profiles.

Acetylcholinesterase Butyrylcholinesterase Selectivity Alzheimer's disease

Optimal Research and Industrial Application Scenarios for 2-Amino-6-(4-bromoanilino)-4-phenylpyridine-3,5-dicarbonitrile


CDK2-Focused Anticancer Lead Optimization Campaigns Requiring Late-Stage Diversification

Based on the class-level cytotoxicity data demonstrating sub-micromolar IC₅₀ values against prostate cancer (PC-3) and cervical cancer (HeLa) cell lines for 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives , coupled with the bromine-enabled cross-coupling handle for Suzuki-Miyaura diversification , this compound is best deployed as a key intermediate in CDK2 inhibitor optimization programs. The 4-bromoanilino moiety permits parallel library synthesis via Pd-catalyzed coupling with aryl/heteroaryl boronic acids to rapidly explore the C6-substituent SAR space without de novo core synthesis.

Corrosion Inhibitor Screening Programs for Mild Steel Protection in Acidic Environments

The class-level corrosion inhibition efficacy of aminopyridine-3,5-dicarbonitrile derivatives at 800 ppm in 6 M HCl, combined with the target compound's multiple nitrogen coordination sites and heavy bromine atom for enhanced surface adsorption , positions this compound as a rational candidate for corrosion inhibitor screening against mild steel. Industrial procurement teams evaluating structure-inhibition relationships in nitrogen-heterocyclic inhibitor libraries should include the 4-bromoanilino variant to assess the contribution of halogen-based polarizability to inhibition efficiency.

Cholinesterase Inhibitor Probe Development with BuChE Selectivity

The established SAR within the 2-amino-4-arylpyridine-3,5-dicarbonitrile series indicating that bulky C6-substituents shift selectivity toward BuChE over AChE makes the 4-bromoanilino derivative a mechanistically justified starting point for developing subtype-selective cholinesterase inhibitors. This is particularly relevant for Alzheimer's disease research, where BuChE-selective inhibitors are sought to complement AChE-directed therapies without exacerbating peripheral cholinergic side effects . Researchers procuring this compound for CNS-targeted screening should prioritize BuChE over AChE as the primary biochemical endpoint.

Computational Chemistry and Docking Model Validation Using Halogen-Bonding Probes

The 4-bromoanilino substituent provides a halogen-bond donor capable of forming specific, geometrically constrained interactions with backbone carbonyl oxygens in kinase hinge regions, as documented in the halogen bonding literature . This makes the target compound a useful tool for computational chemists validating docking scoring functions and molecular dynamics force fields that account for halogen-bonding contributions to protein-ligand binding free energies .

Quote Request

Request a Quote for 2-Amino-6-(4-bromoanilino)-4-phenylpyridine-3,5-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.